molecular formula C10H17N3 B1465656 N,6-bis(propan-2-yl)pyrimidin-4-amine CAS No. 1251355-12-0

N,6-bis(propan-2-yl)pyrimidin-4-amine

货号: B1465656
CAS 编号: 1251355-12-0
分子量: 179.26 g/mol
InChI 键: GADDHMUVZWXSAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,6-Bis(propan-2-yl)pyrimidin-4-amine is a pyrimidine derivative of significant interest in medicinal and organic chemistry research. This compound, with the CAS number 1251355-12-0 and a molecular formula of C 10 H 17 N 3 , has a molecular weight of 179.26 g/mol . It features a pyrimidine core structure substituted with isopropyl (propan-2-yl) groups at both the amino nitrogen and the 6-position, defining its unique physicochemical properties and making it a valuable scaffold in drug discovery . The primary research applications of this compound leverage its role as a versatile chemical building block. Pyrimidine derivatives are extensively investigated for their potential as kinase inhibitors, with some analogs acting as allosteric inhibitors for specific therapeutic targets . Furthermore, its structural similarity to other aminopyrimidines, which are known to interact with targets like methionine aminopeptidase, suggests its utility in developing inhibitors for various enzymes . The presence of the isopropyl groups contributes to specific steric and lipophilic characteristics, which can be critical for optimizing binding affinity and pharmacokinetic properties in lead compound optimization . This product is intended for research and development purposes in a controlled laboratory environment. It is provided as a solid and should be handled by qualified laboratory personnel using appropriate personal protective equipment. This product is designated "For Research Use Only" (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

属性

CAS 编号

1251355-12-0

分子式

C10H17N3

分子量

179.26 g/mol

IUPAC 名称

N,6-di(propan-2-yl)pyrimidin-4-amine

InChI

InChI=1S/C10H17N3/c1-7(2)9-5-10(12-6-11-9)13-8(3)4/h5-8H,1-4H3,(H,11,12,13)

InChI 键

GADDHMUVZWXSAR-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=NC=N1)NC(C)C

规范 SMILES

CC(C)C1=CC(=NC=N1)NC(C)C

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares N,6-bis(propan-2-yl)pyrimidin-4-amine with two pyrimidine derivatives from the evidence, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties Applications
This compound C₁₀H₁₈N₄ Two isopropyl groups (N and C6) High lipophilicity; moderate steric hindrance Likely intermediate in drug synthesis
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine C₁₂H₂₁N₅ Butyl (N), piperazine (C6) Polar due to piperazine; basicity Pharmaceutical research, material science
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine C₂₃H₁₈N₄O₂ Benzyl (N), 4-nitrophenyl (C2), phenyl (C6) Low solubility; electron-withdrawing nitro group Bioactive molecule research

Key Differences:

Substituent Effects on Solubility :

  • The isopropyl groups in the target compound enhance lipophilicity, favoring interactions with hydrophobic environments. In contrast, the piperazine group in N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine introduces polarity and hydrogen-bonding capacity, improving solubility in aqueous media .
  • The aromatic substituents in N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine reduce solubility due to planar, rigid structures but may enhance π-π stacking in material science applications .

The nitro group in the N-benzyl derivative () is strongly electron-withdrawing, activating the pyrimidine ring for electrophilic substitution, whereas the isopropyl groups are electron-donating, directing reactivity differently.

Applications: The piperazine-containing compound () is explicitly noted for pharmaceutical research, likely due to its basicity and ability to interact with biological targets . The target compound’s applications remain speculative but may align with roles as a lipophilic scaffold in drug design.

Research Implications and Limitations

  • Lipophilicity vs. Polarity : Substituent choice balances bioavailability and synthetic utility.
  • Steric Effects : Bulky groups influence reaction kinetics and binding affinities.
  • Functional Group Diversity : Piperazine and nitro groups expand application scope but require tailored synthetic strategies.

Further studies on the target compound’s reactivity, crystallography, and biological activity are needed to validate these inferences.

准备方法

N-Alkylation via Base-Mediated SNAr or Direct Alkylation

  • Base-mediated alkylation of the pyrimidine nitrogen can be achieved using sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or DMSO.
  • The alkylating agent is typically an isopropyl halide (e.g., isopropyl bromide or chloride).
  • Reaction temperatures range from 0 °C to room temperature, with stirring times from several hours to overnight.
  • This step selectively alkylates the N1 nitrogen, leaving other positions available for further substitution.

C6 Alkylation via Nucleophilic Aromatic Substitution (SNAr)

  • The C6 position, if halogenated (e.g., chloro), can be substituted by nucleophilic attack of an isopropyl amine or isopropyl group donor.
  • This reaction often requires elevated temperatures (80–100 °C) and polar solvents like DMF or dioxane.
  • Catalysts such as cesium carbonate (Cs2CO3) or sodium hydride can promote the substitution.
  • The reaction may be performed under inert atmosphere to avoid side reactions.

Reductive Alkylation Strategies

An alternative route involves reductive alkylation of amino groups on the pyrimidine ring:

  • Starting from 4-aminopyrimidine, reductive alkylation with acetone or isopropanal in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) or Raney Nickel catalyst under acidic conditions can introduce isopropyl substituents.
  • This method allows selective mono- or di-alkylation depending on stoichiometry and reaction conditions.
  • The reaction is typically conducted in protic solvents like acetic acid or ethanol at room temperature or mild heating.

Palladium-Catalyzed Cross-Coupling Reactions

Though less common for direct isopropyl substitution, palladium-catalyzed coupling methods can be used for introducing complex side chains on pyrimidine derivatives:

  • Aminopyrimidines can be coupled with alkyl amines or alkyl halides using Pd catalysts (e.g., Pd2(dba)3) and ligands such as Xantphos.
  • Bases like sodium tert-butoxide (NaOtBu) in toluene at 100 °C facilitate the coupling.
  • This method is more suited for complex or aryl-substituted derivatives but can be adapted for alkyl groups.

Purification and Characterization

  • The crude products are typically purified by silica gel column chromatography using mixtures of dichloromethane and methanol with ammonia additives to prevent amine protonation.
  • Crystallization from appropriate solvents (e.g., ethanol, ethyl acetate) is employed to obtain pure compounds.
  • Characterization includes NMR (1H, 13C), IR spectroscopy, and melting point determination.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Base-mediated N-alkylation NaH or K2CO3, isopropyl halide, DMF, rt Simple, direct N-alkylation Possible over-alkylation 70-85
SNAr at C6 position 4,6-dichloropyrimidine, isopropyl amine, Cs2CO3, 80-100 °C Selective C6 substitution Requires halogenated precursor 60-80
Reductive alkylation Aminopyrimidine, acetone/isopropanal, NaBH3CN/Raney Ni, acidic solvent Mild conditions, selective Multiple steps, sensitive reagents 50-75
Pd-catalyzed cross-coupling Pd2(dba)3, Xantphos, NaOtBu, toluene, 100 °C Versatile for complex groups Requires expensive catalysts 50-65

Research Findings and Notes

  • The base-mediated alkylation approach is widely used due to its straightforwardness and good yields for N-substitution on pyrimidines.
  • The SNAr reaction at C6 is favored when starting from dichloropyrimidines, allowing selective installation of alkyl or amino substituents.
  • Reductive alkylation offers a route to introduce alkyl groups on amino positions without the need for halogenated intermediates but requires careful control to avoid over-reduction or side reactions.
  • The palladium-catalyzed methods provide access to more complex derivatives but are less common for simple alkyl substituents like isopropyl groups.
  • Purification typically requires chromatographic techniques due to the polarity and amine functionalities of the products.

常见问题

Basic: What are the common synthetic routes for N,6-bis(propan-2-yl)pyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of pyrimidin-4-amine derivatives typically involves cyclocondensation reactions. For example, trifluoroacetonitrile and phenylacetonitrile undergo cyclotrimerization with NaH in THF to yield 2,6-bis(trifluoromethyl)pyrimidin-4-amine analogs (46% yield) . Optimization strategies include:

  • Catalyst selection : Use of KOBut instead of NaH improves reaction efficiency in malonate-based syntheses (88% yield reported for similar compounds) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution at the pyrimidine core.
  • Temperature control : Maintaining 50–80°C prevents side reactions.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) achieves >95% purity. Monitor reaction progression via TLC (Rf ≈ 0.3 in 3:1 hexane/EtOAc) or HPLC (C18 column, 220 nm UV detection).

Advanced: How do crystallographic studies inform the conformational flexibility of this compound in target binding?

Answer:
X-ray crystallography reveals critical structural features:

  • Dihedral angles : In analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) dictate spatial orientation for target engagement .
  • Hydrogen bonding : Intramolecular N—H⋯N bonds stabilize bioactive conformations, as seen in pyrimidine derivatives targeting acetylcholinesterase .
  • Solvent accessibility : Hydrophobic isopropyl groups enhance membrane permeability, while polar amine groups mediate target interactions. Use Mercury Software (CCDC) to analyze packing motifs and hydrogen-bond networks.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers expect?

Answer:

  • NMR :
    • ¹H NMR : Isopropyl CH3 groups appear as doublets at δ 1.2–1.4 ppm; CH septets at δ 2.8–3.2 ppm. Pyrimidine protons resonate downfield (δ 8.0–8.5 ppm).
    • ¹³C NMR : Pyrimidine carbons at δ 155–165 ppm; isopropyl carbons at δ 20–25 ppm (CH3) and 30–35 ppm (CH) .
  • IR : NH stretches (~3350 cm⁻¹), C=N vibrations (~1600 cm⁻¹), and C-H bending (1450 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 222.2 (calculated for C11H20N4).

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different cell lines?

Answer:
Discrepancies may arise from:

  • Efflux pump activity : Compare IC50 values in Pgp-expressing (e.g., SKOV-3/MDR) vs. parental cell lines. A >10-fold increase in resistant lines suggests Pgp-mediated efflux .
  • Metabolic stability : Conduct hepatic microsomal assays (human/rat) to identify rapid degradation. Use LC-MS to quantify parent compound and metabolites.
  • Target specificity : Perform kinase profiling (Eurofins KinaseProfiler) or SPR binding assays to confirm on-target vs. off-target effects.

Basic: What in vitro assays are recommended for initial evaluation of this compound's bioactivity?

Answer:

  • Cytotoxicity : MTT/XTT assays in cancer cell lines (e.g., MDA-MB-435) with 72-hour exposure. Include positive controls (e.g., paclitaxel) .
  • Enzyme inhibition : Cholinesterase (Ellman’s method) or kinase (ADP-Glo™) assays at 1–100 μM concentrations.
  • Solubility : Shake-flask method (PBS, pH 7.4) to determine aqueous solubility (>50 μM desirable).

Advanced: What computational strategies can predict the binding mode of this compound to potential therapeutic targets?

Answer:

  • Molecular docking : Use AutoDock Vina with tubulin (PDB: 1SA0) or kinase (PDB: 3PP0) structures. Prioritize poses with hydrogen bonds to pyrimidine N1 and hydrophobic contacts with isopropyl groups .
  • MD simulations : Run 100-ns simulations (AMBER) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%).
  • QSAR models : Incorporate Hammett σ values for substituents to predict activity trends. Validate with in vitro IC50 data .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

  • HPLC : C18 column (4.6 × 150 mm), 1 mL/min flow, 220 nm detection. Mobile phase: 60:40 acetonitrile/water (+0.1% TFA). Purity >95% required for biological assays .
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%).
  • Melting point : Compare to literature values (e.g., 145–148°C for analogs) .

Advanced: What strategies mitigate off-target effects of this compound in in vivo studies?

Answer:

  • Prodrug design : Mask the amine group with acetyl or Boc protections to reduce non-specific binding.
  • Toxicogenomics : RNA-seq of treated tissues identifies dysregulated pathways (e.g., oxidative stress).
  • Dose optimization : Perform MTD (maximum tolerated dose) studies in rodents, monitoring liver/kidney biomarkers (ALT, BUN).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。